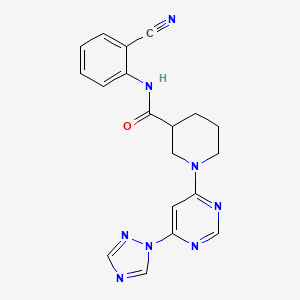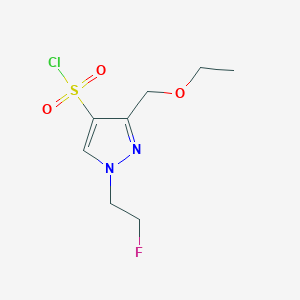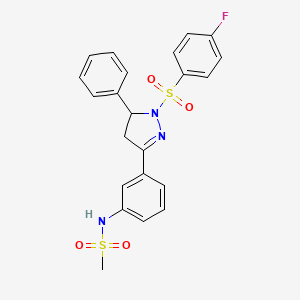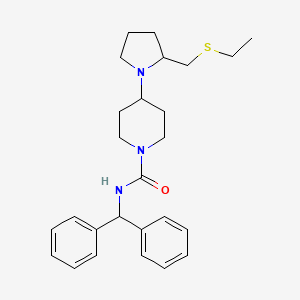![molecular formula C9H12O2 B2817340 Tricyclo[3.2.1.02,4]octane-3-carboxylic acid CAS No. 37399-09-0](/img/structure/B2817340.png)
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol Its structure consists of a fused ring system, which imparts significant rigidity and stability to the molecule
Applications De Recherche Scientifique
Tricyclo[3.2.1.02,4]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the synthesis of polymers and materials with specific mechanical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.02,4]octane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Mécanisme D'action
The mechanism by which Tricyclo[3.2.1.02,4]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane: Shares a similar ring system but lacks the tricyclic structure.
Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different ring fusion pattern.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the ring system, altering its chemical properties.
Uniqueness: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tricyclo[3.2.1.02,4]octane-3-carboxylic acid involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Chloroacetic acid", "Sodium cyanide", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclohexene to form 1-bromo-3-cyclohexene", "Addition of sodium borohydride to 1-bromo-3-cyclohexene to form tricyclo[3.2.1.02,4]octane", "Oxidation of tricyclo[3.2.1.02,4]octane with chloroacetic acid and sodium cyanide to form tricyclo[3.2.1.02,4]octane-3-carboxylic acid", "Neutralization of the reaction mixture with hydrochloric acid", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water, sodium carbonate, sodium bicarbonate, and water again", "Drying of the organic layer with sodium sulfate", "Evaporation of the solvent to obtain Tricyclo[3.2.1.02,4]octane-3-carboxylic acid as a white solid" ] } | |
Numéro CAS |
37399-09-0 |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-tricyclo[3.2.1.02,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7-,8? |
Clé InChI |
VKCZTBCHTNDVEK-MLVOBBTPSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C3C(=O)O |
SMILES |
C1CC2CC1C3C2C3C(=O)O |
SMILES canonique |
C1CC2CC1C3C2C3C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2817258.png)
![3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2817259.png)

![2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2817266.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2817268.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)



